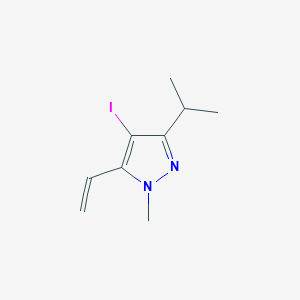![molecular formula C11H10N2O3S B15054466 3-(Benzo[d]thiazole-2-carboxamido)propanoic acid](/img/structure/B15054466.png)
3-(Benzo[d]thiazole-2-carboxamido)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzo[d]thiazole-2-carboxamido)propanoic acid is a compound with the molecular formula C11H10N2O3S and a molecular weight of 250.27 g/mol . . This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields.
Vorbereitungsmethoden
The synthesis of 3-(Benzo[d]thiazole-2-carboxamido)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of benzo[d]thiazole-2-carboxylic acid with β-alanine under specific reaction conditions . The reaction typically requires the use of coupling reagents and solvents to facilitate the formation of the amide bond. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Analyse Chemischer Reaktionen
3-(Benzo[d]thiazole-2-carboxamido)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, oxidation of the compound can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or thiols. Substitution reactions can introduce different functional groups into the benzothiazole ring, resulting in a variety of derivatives .
Wissenschaftliche Forschungsanwendungen
3-(Benzo[d]thiazole-2-carboxamido)propanoic acid has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzothiazole derivatives have shown potential as anti-tubercular, anti-cancer, and anti-inflammatory agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Wirkmechanismus
The mechanism of action of 3-(Benzo[d]thiazole-2-carboxamido)propanoic acid involves its interaction with specific molecular targets and pathways. Benzothiazole derivatives are known to bind to enzymes and receptors, modulating their activity. For instance, some benzothiazole compounds inhibit the enzyme topoisomerase II, leading to DNA double-strand breaks and cell death . The compound’s ability to interact with multiple targets makes it a versatile agent in therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
3-(Benzo[d]thiazole-2-carboxamido)propanoic acid can be compared with other benzothiazole derivatives, such as benzo[d]thiazole-2-carbanilides and benzo[d]imidazo[2,1-b]thiazole derivatives . These compounds share similar core structures but differ in their functional groups and biological activities. The unique properties of this compound, such as its specific interactions with biological targets, set it apart from other benzothiazole derivatives.
Eigenschaften
Molekularformel |
C11H10N2O3S |
|---|---|
Molekulargewicht |
250.28 g/mol |
IUPAC-Name |
3-(1,3-benzothiazole-2-carbonylamino)propanoic acid |
InChI |
InChI=1S/C11H10N2O3S/c14-9(15)5-6-12-10(16)11-13-7-3-1-2-4-8(7)17-11/h1-4H,5-6H2,(H,12,16)(H,14,15) |
InChI-Schlüssel |
BZVXALQCCDHTQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Amino-4-(2-(benzyloxy)-5-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15054404.png)



![2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(3,4-dimethylphenyl)propanamide](/img/structure/B15054428.png)
![Ethyl 7-bromo-3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B15054430.png)


![2-Phenylbenzo[d]thiazol-6-ol](/img/structure/B15054473.png)


